2-{[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio]-N-(4-methoxyphenyl)acetamide is a phenylpyridine.
Scientific Research Applications
Insecticidal Activity
Pyridine derivatives, including those structurally related to the compound , have demonstrated significant insecticidal activities. For example, E. A. Bakhite et al. (2014) reported that certain pyridine derivatives exhibited strong aphidicidal activities, with one compound showing an insecticidal activity about four times that of the acetamiprid insecticide (Bakhite et al., 2014).
Anticancer Effects
Pyridine derivatives have been studied for their potential anticancer effects. Xiao-meng Wang et al. (2015) found that replacing the acetamide group in a similar compound resulted in potent antiproliferative activities against human cancer cell lines, suggesting potential as effective anticancer agents with reduced toxicity (Wang et al., 2015).
Crystal Structure Analysis
The crystal structures of similar compounds have been studied to understand their molecular conformations. S. Subasri et al. (2016) analyzed the crystal structures of related acetamides, noting a folded conformation around the methylene atom, which can influence their chemical properties (Subasri et al., 2016).
Antimicrobial Evaluation
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties. E. Darwish et al. (2014) synthesized heterocycles incorporating a sulfamoyl moiety and found promising antibacterial and antifungal activities (Darwish et al., 2014).
Ligand for Complexes
A. Castiñeiras et al. (2019) designed and synthesized a compound similar to the target molecule as a ligand for complexes with Group 12 elements. This study provides insight into the compound's potential in creating supramolecular assemblies (Castiñeiras et al., 2019).
Synthesis for Anticancer Screening
A. Vinayak et al. (2014) synthesized derivatives of similar compounds and screened them for cytotoxicity on various cancer cell lines, revealing potential as anticancer agents (Vinayak et al., 2014).
Properties
Molecular Formula |
C23H18F3N3O2S |
---|---|
Molecular Weight |
457.5g/mol |
IUPAC Name |
2-[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H18F3N3O2S/c1-14-3-5-15(6-4-14)20-11-19(23(24,25)26)18(12-27)22(29-20)32-13-21(30)28-16-7-9-17(31-2)10-8-16/h3-11H,13H2,1-2H3,(H,28,30) |
InChI Key |
GLNJUZAIPKMZOH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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